molecular formula C24H19N3O B12879013 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinolin-4(1H)-one CAS No. 917980-73-5

2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B12879013
CAS No.: 917980-73-5
M. Wt: 365.4 g/mol
InChI Key: WEWBKOPFSZHSHT-UHFFFAOYSA-N
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Description

2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinolin-4(1H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrazole ring fused with a dihydroquinolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with appropriate amines under acidic or basic conditions to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled and reused is also a common practice to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinolin-4(1H)-one lies in its combined pyrazole and quinolinone structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound for research and development .

Properties

CAS No.

917980-73-5

Molecular Formula

C24H19N3O

Molecular Weight

365.4 g/mol

IUPAC Name

2-(1,3-diphenylpyrazol-4-yl)-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C24H19N3O/c28-23-15-22(25-21-14-8-7-13-19(21)23)20-16-27(18-11-5-2-6-12-18)26-24(20)17-9-3-1-4-10-17/h1-14,16,22,25H,15H2

InChI Key

WEWBKOPFSZHSHT-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C2C1=O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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